Cas no 2229464-71-3 (2-bromo-1,3-difluoro-4-(2-methylbut-3-yn-2-yl)benzene)

2-Bromo-1,3-difluoro-4-(2-methylbut-3-yn-2-yl)benzene is a halogenated aromatic compound featuring a bromo and difluoro substitution pattern on the benzene ring, along with a 2-methylbut-3-yn-2-yl functional group. This structure offers versatility in synthetic applications, particularly in cross-coupling reactions, where the bromo substituent serves as a reactive site for metal-catalyzed transformations. The difluoro groups enhance electron-withdrawing properties, influencing reactivity and stability, while the alkyne moiety provides potential for further functionalization via click chemistry or cycloaddition. Its well-defined molecular architecture makes it valuable in pharmaceutical and materials science research, enabling precise modifications for targeted compound development.
2-bromo-1,3-difluoro-4-(2-methylbut-3-yn-2-yl)benzene structure
2229464-71-3 structure
Product Name:2-bromo-1,3-difluoro-4-(2-methylbut-3-yn-2-yl)benzene
CAS No:2229464-71-3
MF:C11H9BrF2
MW:259.089969396591
CID:6318446
PubChem ID:165705411
Update Time:2025-05-28

2-bromo-1,3-difluoro-4-(2-methylbut-3-yn-2-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-1,3-difluoro-4-(2-methylbut-3-yn-2-yl)benzene
    • EN300-1916519
    • 2229464-71-3
    • Inchi: 1S/C11H9BrF2/c1-4-11(2,3)7-5-6-8(13)9(12)10(7)14/h1,5-6H,2-3H3
    • InChI Key: XFGQIUFXCSOXOP-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1F)C(C#C)(C)C)F

Computed Properties

  • Exact Mass: 257.98557g/mol
  • Monoisotopic Mass: 257.98557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 0Ų

2-bromo-1,3-difluoro-4-(2-methylbut-3-yn-2-yl)benzene Pricemore >>

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Additional information on 2-bromo-1,3-difluoro-4-(2-methylbut-3-yn-2-yl)benzene

Comprehensive Overview of 2-Bromo-1,3-difluoro-4-(2-methylbut-3-yn-2-yl)benzene (CAS No. 2229464-71-3)

The compound 2-bromo-1,3-difluoro-4-(2-methylbut-3-yn-2-yl)benzene (CAS No. 2229464-71-3) is a halogenated aromatic derivative with significant potential in organic synthesis and material science. Its unique structure, featuring a bromine substituent, difluoro groups, and an alkyne-functionalized side chain, makes it a versatile intermediate for constructing complex molecules. Researchers and industries are increasingly interested in this compound due to its applications in pharmaceuticals, agrochemicals, and advanced materials. The growing demand for fluorinated compounds and alkyne-containing building blocks in drug discovery further highlights its relevance.

One of the key reasons for the popularity of 2-bromo-1,3-difluoro-4-(2-methylbut-3-yn-2-yl)benzene is its role in cross-coupling reactions, particularly Suzuki-Miyaura and Sonogashira couplings. These reactions are pivotal in creating carbon-carbon bonds, a fundamental step in synthesizing bioactive molecules. The presence of both bromo and alkyne functionalities allows for selective modifications, enabling chemists to tailor the compound for specific applications. Recent studies have explored its use in developing fluorescent probes and polymeric materials, aligning with the trend toward sustainable and high-performance chemicals.

From an environmental and regulatory perspective, 2-bromo-1,3-difluoro-4-(2-methylbut-3-yn-2-yl)benzene is subject to standard handling protocols for halogenated compounds. While not classified as hazardous under most jurisdictions, proper storage and disposal are recommended to minimize ecological impact. The compound’s stability under ambient conditions and compatibility with common organic solvents enhance its practicality in industrial settings. As the focus on green chemistry intensifies, researchers are investigating catalytic methods to optimize its synthesis, reducing waste and energy consumption.

The commercial availability of CAS No. 2229464-71-3 has expanded due to its utility in high-value chemical production. Suppliers often highlight its purity (>98%) and consistent batch-to-batch quality, critical for reproducible research outcomes. Analytical techniques such as GC-MS, NMR, and HPLC are routinely employed to verify its identity and assess impurities. For laboratories seeking custom synthesis or bulk quantities, this compound is increasingly listed in catalogs of specialty chemical providers.

In summary, 2-bromo-1,3-difluoro-4-(2-methylbut-3-yn-2-yl)benzene represents a compelling case study in modern chemical innovation. Its multifaceted applications, combined with the rising demand for fluorinated intermediates and alkyne derivatives, position it as a valuable asset in both academic and industrial research. Future developments may focus on expanding its role in catalysis and material science, further solidifying its importance in the chemical landscape.

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